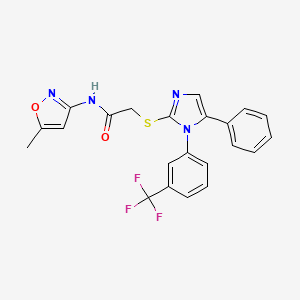

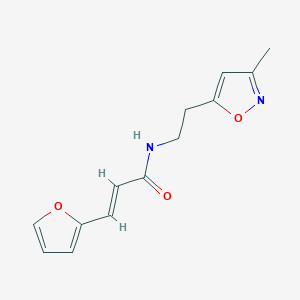

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves a series of chemical reactions starting from common intermediates such as chloroacetamides and thiols or isothiocyanates, leading to the targeted compound through nucleophilic substitution and condensation reactions. These processes are meticulously designed to introduce specific functional groups that define the chemical and physical properties of the final compound. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized starting from chloro-N-(phenyl-naphthyridinyl)acetamide intermediates, highlighting a method that could potentially be adapted for the synthesis of the compound (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry, which provide insights into the arrangement of atoms and the presence of functional groups. For example, the structural confirmation of acetamide derivatives through 1H NMR, FTIR, MS, and elemental analysis underscores the methodological approach towards understanding the molecular structure of complex organic compounds (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups. For instance, the reactivity of certain N-acetamide derivatives towards chemical oxidants has been explored to understand their potential for further functionalization or modification (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies on related compounds, such as the determination of pKa values via UV spectroscopy, provide valuable data on the acidity and basicity, influencing solubility and reactivity (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties, encompassing reactivity towards other chemicals, stability under various conditions, and the potential for forming derivatives, are integral for understanding the compound's applications. For example, the exploration of antibacterial activities in synthesized acetamide derivatives demonstrates the chemical's utility beyond its basic structural properties (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Scientific Research Applications

Synthesis and Biological Evaluation

- A study by Marri et al. (2018) involved the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and their evaluation for antimicrobial activity against bacterial and fungal strains. Compounds from this study showed good activity against certain strains, highlighting the potential of such compounds in antimicrobial applications Marri et al., 2018.

Anticancer Potential

- Evren et al. (2019) synthesized new derivatives related to the compound and investigated their anticancer activity. They found that certain derivatives showed high selectivity and potency against human lung adenocarcinoma cells, indicating a potential application in cancer therapy Evren et al., 2019.

Antimicrobial and Antifungal Activities

- Daraji et al. (2021) designed and synthesized imidazole derivatives targeting the dihydropteroate synthase enzyme, showing appreciable antibacterial activity. This suggests the application of such compounds in combating bacterial infections, including drug-resistant strains Daraji et al., 2021.

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O2S/c1-14-10-19(28-31-14)27-20(30)13-32-21-26-12-18(15-6-3-2-4-7-15)29(21)17-9-5-8-16(11-17)22(23,24)25/h2-12H,13H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBSDDFTYKBLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)

![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)